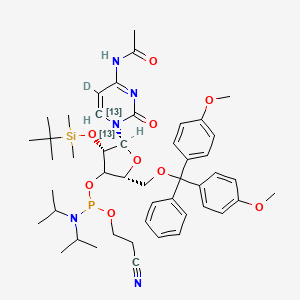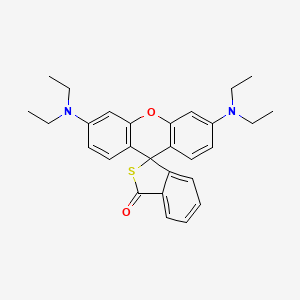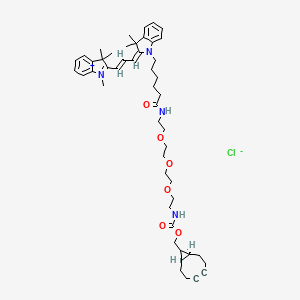
Antibacterial agent 154
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 154: is a fluoroquinolone derivative known for its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. This compound has shown significant effectiveness in vivo, particularly in a mouse model of staphylococcal sepsis . It is a promising candidate in the fight against bacterial infections due to its potent antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 154 involves multiple steps, starting with the preparation of the fluoroquinolone core. The process typically includes the following steps:
Formation of the Fluoroquinolone Core: This involves the cyclization of a suitable precursor, often using a combination of heating and catalytic agents.
Functionalization: The core structure is then functionalized with various substituents to enhance its antibacterial properties. This step may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and potency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 154 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the fluoroquinolone core, potentially enhancing its antibacterial activity.
Reduction: Reduction reactions can be used to alter specific substituents, affecting the compound’s overall properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of the fluoroquinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of the fluoroquinolone core, each with unique antibacterial properties.
Aplicaciones Científicas De Investigación
Antibacterial agent 154 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone derivatives and their synthesis.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial coatings and materials for medical devices and surfaces.
Mecanismo De Acción
The mechanism of action of Antibacterial agent 154 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Used in the treatment of various bacterial infections, including those resistant to other antibiotics.
Uniqueness: Antibacterial agent 154 stands out due to its enhanced efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile option in antibacterial therapy. Its unique structural modifications provide it with superior binding affinity to bacterial enzymes, resulting in potent antibacterial activity even at lower concentrations .
Propiedades
Fórmula molecular |
C25H28ClFN4O5 |
|---|---|
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H |
Clave InChI |
BSAHOJNWLNCMAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)



![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)





